molecular formula C19H17ClFN3OS B2546245 5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886917-57-3

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2546245
CAS No.: 886917-57-3
M. Wt: 389.87
InChI Key: UOSYUKCOTKSJSS-UHFFFAOYSA-N
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Description

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .

Scientific Research Applications

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has a wide range of scientific research applications:

Future Directions

Thiazole derivatives, such as this compound, have been the subject of extensive research due to their diverse biological activities. Future research may focus on exploring the potential therapeutic applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves a multi-step procedure. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium methoxide, potassium tert-butoxide.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets:

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-15(20)5-6-16-17(12)22-19(26-16)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSYUKCOTKSJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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